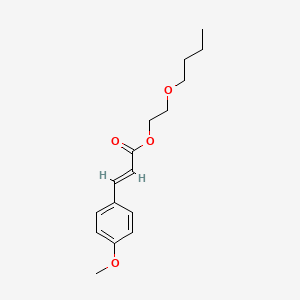

2-Butoxyethyl p-methoxycinnamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Butoxyethyl p-methoxycinnamate is an organic compound that belongs to the cinnamate family. It is characterized by the presence of a butoxyethyl group attached to the p-methoxycinnamate structure. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes, due to its unique chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Butoxyethyl-p-Methoxyzimtsäureester beinhaltet typischerweise die Veresterung von p-Methoxyzimtsäure mit 2-Butoxyethanol. Diese Reaktion wird häufig durch saure Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, wobei Wasser entfernt wird, um die Reaktion zur Vollendung zu treiben.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 2-Butoxyethyl-p-Methoxyzimtsäureester unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen wie Temperatur und Druck und gewährleisten hohe Ausbeuten und Reinheit des Endprodukts. Die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren wird ebenfalls untersucht, um die Umweltauswirkungen des Produktionsprozesses zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Butoxyethyl-p-Methoxyzimtsäureester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Methoxygruppe am aromatischen Ring kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid oder Kaliumhydroxid können die nucleophile Substitution erleichtern.

Hauptprodukte:

Oxidation: Bildung von p-Methoxyzimtsäure oder p-Methoxybenzaldehyd.

Reduktion: Bildung von 2-Butoxyethyl-p-Methoxyzimtalkohol.

Substitution: Bildung verschiedener substituierter Zimtsäureester, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2-Butoxyethyl-p-Methoxyzimtsäureester hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Untersucht wegen seines möglichen Einsatzes in Arzneimittelformulierungen aufgrund seiner Fähigkeit, die Löslichkeit und Stabilität von pharmazeutisch wirksamen Inhaltsstoffen zu verbessern.

Industrie: Wird in der Formulierung von Sonnenschutzmitteln und anderen kosmetischen Produkten aufgrund seiner UV-absorbierenden Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Butoxyethyl-p-Methoxyzimtsäureester beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

UV-Absorption: Die Verbindung absorbiert UV-Strahlung und verhindert so, dass sie in die Haut eindringt und Schäden verursacht.

Antioxidative Aktivität: Sie fängt freie Radikale ab, reduziert oxidativen Stress und schützt Zellen vor Schäden.

Antimikrobielle Aktivität: Sie stört die Zellmembranen von Mikroorganismen, was zu ihrem Tod führt.

Ähnliche Verbindungen:

2-Ethylhexyl-p-Methoxyzimtsäureester: Ein weiterer Zimtsäureester, der in Sonnenschutzmitteln mit ähnlichen UV-absorbierenden Eigenschaften verwendet wird.

Octylmethoxyzimtsäureester: Wird in kosmetischen Formulierungen wegen seines UV-Schutzes häufig verwendet.

Ethyl-p-Methoxyzimtsäureester: Bekannt für seine antimikrobiellen und antioxidativen Eigenschaften.

Einzigartigkeit: 2-Butoxyethyl-p-Methoxyzimtsäureester ist aufgrund seiner spezifischen Butoxyethylgruppe einzigartig, die ihm besondere Löslichkeits- und Stabilitätseigenschaften verleiht. Dies macht ihn besonders geeignet für bestimmte industrielle und pharmazeutische Anwendungen, bei denen andere Zimtsäureester möglicherweise nicht so effektiv sind.

Wirkmechanismus

The mechanism of action of 2-butoxyethyl p-methoxycinnamate involves its interaction with various molecular targets and pathways:

UV Absorption: The compound absorbs UV radiation, preventing it from penetrating the skin and causing damage.

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.

Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.

Vergleich Mit ähnlichen Verbindungen

2-Ethylhexyl p-methoxycinnamate: Another cinnamate ester used in sunscreens with similar UV-absorbing properties.

Octyl methoxycinnamate: Widely used in cosmetic formulations for its UV protection.

Ethyl p-methoxycinnamate: Known for its antimicrobial and antioxidant activities.

Uniqueness: 2-Butoxyethyl p-methoxycinnamate is unique due to its specific butoxyethyl group, which imparts distinct solubility and stability characteristics. This makes it particularly suitable for certain industrial and pharmaceutical applications where other cinnamate esters may not perform as effectively.

Biologische Aktivität

2-Butoxyethyl p-methoxycinnamate, a derivative of p-methoxycinnamic acid (p-MCA), is primarily recognized for its applications in cosmetic formulations, particularly as a UV filter. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester compound characterized by the following chemical structure:

- Chemical Formula : C18H26O3

- Molecular Weight : 290.40 g/mol

This compound is lipophilic, which influences its absorption and distribution within biological systems, particularly in dermal applications.

1. UV Absorption and Photoprotection

This compound functions as an effective UV filter by absorbing UV radiation, thereby protecting the skin from photodamage. Studies indicate that it can reduce the formation of cyclobutane pyrimidine dimers (CPDs) and oxidative DNA lesions in human skin cells exposed to UV light . This protective effect is crucial in preventing skin cancers and photoaging.

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress induced by UV exposure. In vitro studies have demonstrated that formulations containing this compound can maintain cell viability and reduce oxidative damage in skin fibroblasts .

3. Endocrine Disruption Potential

Recent assessments have indicated that while this compound has low intrinsic biological activity, there are concerns regarding its potential endocrine-disrupting effects at higher concentrations. However, plasma concentrations observed in humans are significantly lower than those required to elicit biological responses in toxicity assays . This suggests a minimal risk of endocrine disruption under typical exposure conditions.

1. Antidiabetic Effects

Research on related compounds like p-MCA has shown promising antidiabetic properties. It acts as a noncompetitive inhibitor of α-glucosidase, which is vital for managing postprandial hyperglycemia. The presence of methoxy groups enhances this inhibitory activity, suggesting that derivatives like this compound may also exhibit similar effects .

Case Study: Dermal Absorption and Toxicity Assessment

A study assessed the dermal absorption of this compound through human skin models. Results indicated that approximately 7.4% permeated through the skin within 24 hours, with minimal systemic absorption noted . This low absorption rate supports its safety profile when used in topical formulations.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| UV Protection | Reduces CPD formation; protects against oxidative DNA damage |

| Antioxidant Activity | Maintains cell viability; reduces oxidative stress in skin cells |

| Antidiabetic Effects | Noncompetitive α-glucosidase inhibitor; enhances insulin secretion from pancreatic β-cells |

| Neuroprotective Effects | Potential modulation of neurotransmitter levels; reduction of oxidative stress in neurons |

| Endocrine Disruption | Low intrinsic activity; minimal risk at typical exposure levels |

Eigenschaften

CAS-Nummer |

72845-39-7 |

|---|---|

Molekularformel |

C16H22O4 |

Molekulargewicht |

278.34 g/mol |

IUPAC-Name |

2-butoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H22O4/c1-3-4-11-19-12-13-20-16(17)10-7-14-5-8-15(18-2)9-6-14/h5-10H,3-4,11-13H2,1-2H3/b10-7+ |

InChI-Schlüssel |

LUPLDBUGMCGYST-JXMROGBWSA-N |

Isomerische SMILES |

CCCCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC |

Kanonische SMILES |

CCCCOCCOC(=O)C=CC1=CC=C(C=C1)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.